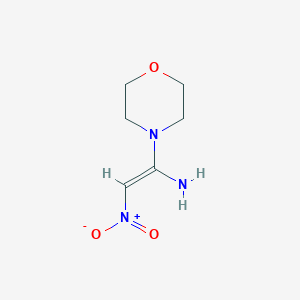

1-(Morpholin-4-yl)-2-nitroethen-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

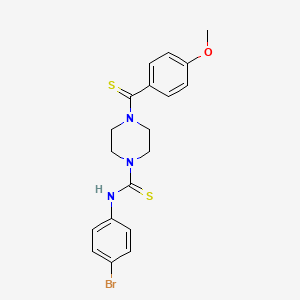

The compound “1-(Morpholin-4-yl)-2-nitroethen-1-amine” contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The nitroethenyl group could potentially be involved in various chemical reactions, particularly reductions and nucleophilic additions.

Molecular Structure Analysis

The molecular structure of “1-(Morpholin-4-yl)-2-nitroethen-1-amine” would consist of a morpholine ring attached to a nitroethenyl group via a single bond. The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The nitroethenyl group consists of a carbon-carbon double bond with a nitro group (-NO2) attached to one of the carbons.Chemical Reactions Analysis

The nitro group in “1-(Morpholin-4-yl)-2-nitroethen-1-amine” could potentially undergo reduction reactions to form amines . Additionally, the carbon-carbon double bond could potentially participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Morpholin-4-yl)-2-nitroethen-1-amine” would depend on its molecular structure. For instance, the presence of the polar nitro group and the ether group in the morpholine ring could potentially increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique

Complex Formation Studies

- The compound forms a stable complex with carbon tetrachloride in the crystal phase, as demonstrated by X-ray structural study. This interaction showcases van der Waals character, indicating potential applications in crystallography and molecular modeling (Khrustalev et al., 1998).

Nitrosation Mechanism Investigations 2. Research on the nitrosation of various thiols and morpholine by oxygenated •NO solutions at physiological pH helps in understanding the nitrosation process, relevant in biochemistry and pharmacology (Goldstein & Czapski, 1996).

Chemical Reaction Pathways 3. Interaction with alicyclic amines either results in nucleophilic addition or deprotonation, determined by the amine's basicity. This has implications in organic synthesis and reaction mechanism studies (Efremova et al., 2013).

Kinetic Studies in Organic Chemistry 4. Kinetic studies of reactions with alicyclic amines provide insights into reaction rates and mechanisms, essential for chemical synthesis and pharmaceutical research (Castro et al., 2001).

Environmental and Health Impact Studies 5. Investigation into nitrosamine formation from morpholine explores environmental and health effects, especially relevant in CO₂ capture processes and industrial safety (Chandan et al., 2013).

Antibacterial Activity 6. Synthesis of oxazepine compounds from morpholine and their evaluation for antibacterial activity contribute to medicinal chemistry and drug development (Ahmed & Al-hashimi, 2016).

Drug Metabolism Studies 7. [14 C]-labelled morpholine derivatives for trace amine-associate receptor 1 agonists are used in preclinical drug metabolism studies, indicating its role in pharmacokinetics and pharmaceutical research (Edelmann et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

(E)-1-morpholin-4-yl-2-nitroethenamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c7-6(5-9(10)11)8-1-3-12-4-2-8/h5H,1-4,7H2/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWOXJAUDNZQRA-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=C[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C(=C/[N+](=O)[O-])/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

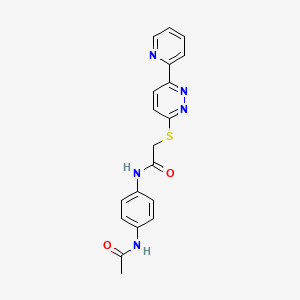

![2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2361528.png)

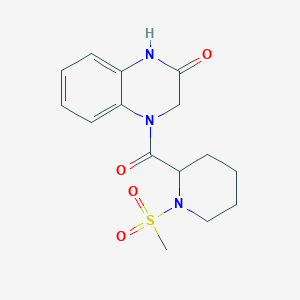

![2-[3-(3-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2361530.png)

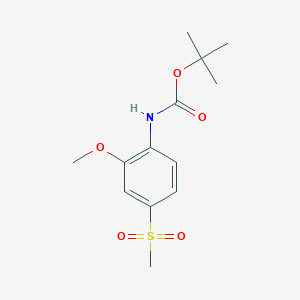

![N-(1-cyanocyclopentyl)-2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetamide](/img/structure/B2361533.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2361535.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2361539.png)

![N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2361541.png)

![N1-(sec-butyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2361543.png)

![5-({2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2361547.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid](/img/structure/B2361550.png)